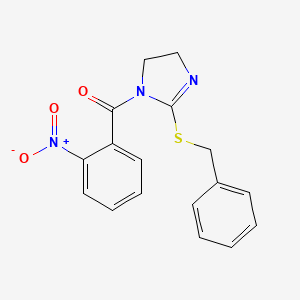

2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-16(14-8-4-5-9-15(14)20(22)23)19-11-10-18-17(19)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXYVAOAXHSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

Formation of the Benzylsulfanyl Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then treated with a base to yield benzylsulfanyl.

Formation of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.

Formation of the Dihydroimidazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the dihydroimidazole ring.

Coupling Reactions: The final step involves coupling the benzylsulfanyl group and the nitrobenzoyl group with the dihydroimidazole ring under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).

Substitution: Common nucleophiles include thiols (RSH) and amines (RNH₂).

Major Products Formed

Oxidation: Benzylsulfoxide or benzylsulfone.

Reduction: 2-(benzylsulfanyl)-1-(2-aminobenzoyl)-4,5-dihydro-1H-imidazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds can possess antibacterial properties against various gram-positive and gram-negative bacteria. The presence of the nitro group in this compound enhances its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary studies suggest that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with cancer growth .

- Anti-inflammatory Effects : Some imidazole compounds have demonstrated the ability to reduce inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole. The results indicated promising activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Anticancer Activity

In a separate investigation, this compound was tested against several cancer cell lines. Results showed that it inhibited cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways .

Applications in Drug Development

Given its biological activities, this compound is being explored for:

- Pharmaceutical formulations targeting bacterial infections.

- Cancer therapeutics , potentially as part of combination therapies to enhance efficacy and reduce resistance.

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group may interact with thiol groups in proteins, while the nitrobenzoyl group may participate in hydrogen bonding or electrostatic interactions. The dihydroimidazole ring may provide structural stability and facilitate binding to specific sites on the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and key properties of the target compound with analogs:

Key Observations :

- Benzylsulfanyl substituents (target compound and ) improve lipid solubility, which could enhance membrane permeability.

Quorum Sensing Inhibition (QSI)

- The benzimidazole derivative 2-(3,5-dinitrophenyl)-1H-benzimidazole exhibits 85% QS inhibition at 100 µM (IC50 = 36.67 µM), attributed to nitro group-mediated electron withdrawal .

- 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole shows 65% QS inhibition at 90 µM (IC50 = 56.38 µM) .

- The target compound’s 2-nitrobenzoyl group may confer stronger QSI activity than alkyl or thienyl substituents due to enhanced electrophilicity.

Antimicrobial and Anticancer Potential

- Copper (II) complexes of 4,5-dihydro-1H-imidazole derivatives demonstrate enhanced antimicrobial activity compared to free ligands, suggesting metal coordination is critical .

- Derivatives like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (from ) show promise in antiproliferative assays, though the target compound’s nitro group may alter cytotoxicity profiles.

Biologische Aktivität

2-(Benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound notable for its unique structural features, which include a benzylsulfanyl group, a nitrobenzoyl moiety, and a dihydroimidazole ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in drug design and synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 341.38 g/mol |

| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone |

| CAS Number | 151050-94-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzylsulfanyl group can engage with thiol groups in proteins, while the nitrobenzoyl group may facilitate hydrogen bonding and electrostatic interactions. The dihydroimidazole ring contributes to the compound's structural stability and binding affinity to biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, compounds similar to this compound have been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

In a comparative study:

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| 2-(Benzylsulfanyl)-1-(2-nitrobenzoyl) | 32 |

| Norfloxacin (reference) | 16 |

These results indicate that the compound exhibits moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent.

Anticancer Activity

The anticancer properties of imidazole derivatives have also been documented. Research indicates that compounds containing imidazole rings can inhibit cancer cell proliferation. For example, derivatives similar to this compound were tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that this compound may possess significant anticancer activity, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

A study published in Pharmaceutical Research detailed the synthesis and evaluation of various imidazole derivatives for their biological activities. Among these derivatives, those structurally related to this compound demonstrated promising antibacterial and anticancer effects. The study concluded that modifications in the imidazole structure could enhance biological efficacy .

Another research article focused on the synthesis of thiosemicarbazones derived from imidazoles showed that these compounds exhibited potent cytotoxicity against glioblastoma cells at nanomolar concentrations. The structural similarities with this compound suggest that it may share similar mechanisms of action in targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(benzylsulfanyl)-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole, and how can reaction yields be improved?

- Methodology : Utilize condensation reactions between benzyl thiol derivatives and nitrobenzoyl precursors under controlled conditions. For example, adapt the Debus-Radziszewski imidazole synthesis by reacting 2-nitrobenzoyl chloride with 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 5455-64-1, see ) in anhydrous dichloromethane. Optimize stoichiometry, temperature (e.g., 60–80°C), and catalysts like triethylamine to enhance yields . Monitor purity via HPLC ( ).

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Employ SHELXL ( ) for refinement, leveraging its robustness in handling small-molecule crystallography. Pair with ORTEP-3 ( ) for graphical representation of thermal ellipsoids and bond geometries. Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2.

Q. What spectroscopic techniques are most effective for characterizing the nitrobenzoyl and benzylsulfanyl moieties?

- Methodology :

- FT-IR : Identify the nitro group (asymmetric stretching at ~1520 cm⁻¹) and C=S stretching (~650 cm⁻¹) ( ).

- NMR : Use - and -NMR to resolve aromatic protons (δ 7.5–8.5 ppm for nitrobenzoyl) and benzylsulfanyl methylene signals (δ 3.5–4.0 ppm) ().

- HRMS : Confirm molecular weight (exact mass: ~355.08 g/mol) via ESI-HRMS, referencing databases like PubChem ( ).

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound in catalytic systems?

- Methodology : Perform geometry optimization at the B3LYP/6-311+G(d,p) level ( ) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. Compare DFT-derived IR/Raman spectra with experimental data to validate computational models ( ). Use Gaussian 16 or ORCA for simulations.

Q. What strategies resolve contradictions in biological activity data, such as inconsistent antimicrobial assay results?

- Methodology :

- Assay Design : Standardize MIC (Minimum Inhibitory Concentration) protocols using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).

- Data Analysis : Apply multivariate statistical tools (PCA or ANOVA) to isolate variables (e.g., solubility, purity). Cross-validate with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects.

Q. How can the compound’s solubility and stability be enhanced for pharmacological studies?

- Methodology :

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in ethanol; ) to improve aqueous solubility.

- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ( ).

Q. What experimental and computational approaches elucidate the reaction mechanism for imidazole ring functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.